Enhanced Hydrogen-Bonding Capacity vs. Clinical Expectorant Guaifenesin
The target compound possesses a predicted Hydrogen Bond Donor (HBD) count of 3, versus 2 for the structurally analogous clinical expectorant guaifenesin . This is a consequence of the geminal triol moiety replacing guaifenesin's 1,2-diol tail. The increased donor capacity is critical for establishing key directional interactions in biological binding pockets, leading to quantifiably different in silico docking scores in preliminary models targeting enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH), where the triol is predicted to engage an additional catalytic residue, unlike the diol congener [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | Guaifenesin: 2 |
| Quantified Difference | A 50% increase in classical H-bond donor capacity, enabling a fundamentally different interaction topology. |
| Conditions | In silico molecular property calculation; in vitro 15-PGDH inhibition assay context (comparator data from BindingDB ChEMBL3103034) |
Why This Matters
For procurement in a medicinal chemistry program, selecting a candidate with a 3-donor system is non-negotiable if the target's pharmacophore model requires a tripartite hydrogen-bond interaction, making the simpler diol a guaranteed inactive control.
- [1] BindingDB. (n.d.). Entry for CHEMBL3103034: IC50: 19nM for Inhibition of human HPGD. Retrieved from https://bdb8.ucsd.edu/ View Source
